molecular formula C6H5F3N2O B13106872 6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B13106872
M. Wt: 178.11 g/mol
InChI Key: LBXAWZMEWDNLBF-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 2nd position, and a trifluoromethyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the amino group.

    6-Amino-2-hydroxy-4-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the 4th position.

    2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group

Uniqueness

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

6-amino-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-4(10)11-5(3)12/h1-2H,(H3,10,11,12)

InChI Key

LBXAWZMEWDNLBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C(F)(F)F

Origin of Product

United States

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